

LC-MS fragmentation pattern of 5-Iodo-N,2-dimethylbenzamide

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Compound of Interest

Compound Name: 5-Iodo-N,2-dimethylbenzamide

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An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of **5-Iodo-N,2-dimethylbenzamide**: A Comparative Analysis

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of drug discovery and safety assessment. **5-Iodo-N,2-dimethylbenzamide**, a substituted aromatic amide, represents a class of compounds whose metabolic fate and stability are of significant interest. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) fragmentation pattern of **5-Iodo-N,2-dimethylbenzamide**, details a robust analytical methodology, and compares the technique's performance against alternative analytical approaches.

Predicted ESI-MS/MS Fragmentation Pathway

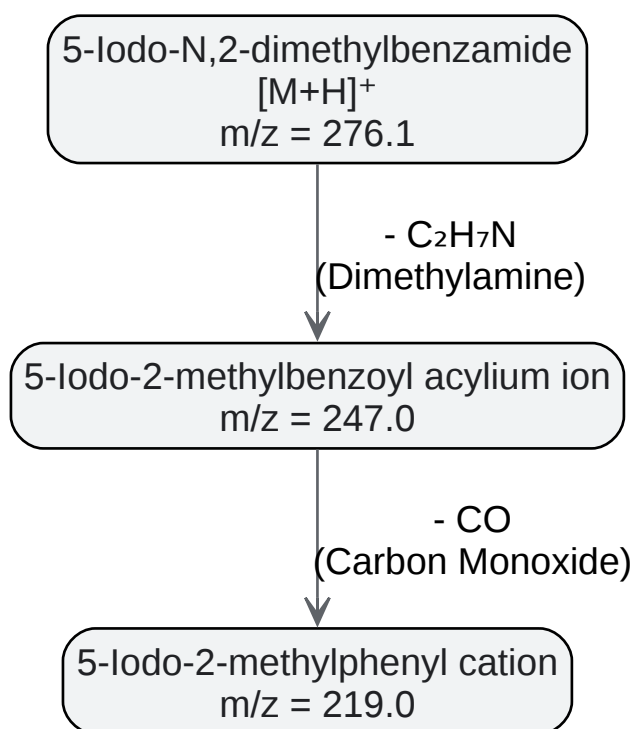
While direct experimental data for **5-Iodo-N,2-dimethylbenzamide** is not readily available in public repositories, a highly reliable fragmentation pathway can be predicted by dissecting the molecule into its core components and analyzing established fragmentation rules for similar

structures. The primary ionization in positive mode ESI will result in the formation of a protonated molecule, $[M+H]^+$. For **5-Iodo-N,2-dimethylbenzamide** (Molecular Formula: $C_9H_{10}INO$, Molecular Weight: 275.09 g/mol), the parent ion will have an m/z of approximately 276.1.

The subsequent fragmentation via collision-induced dissociation (CID) is governed by the relative bond strengths and the stability of the resulting fragment ions.

- **N-CO Bond Cleavage (The Dominant Pathway):** Aromatic amides almost universally exhibit cleavage of the amide bond between the carbonyl carbon and the nitrogen atom.^{[1][2]} This is the most probable initial fragmentation step due to the high stability of the resulting acylium ion, which is resonance-stabilized by the aromatic ring.
 - $[M+H]^+$ (m/z 276.1) \rightarrow [5-Iodo-2-methylbenzoyl acylium ion]⁺ (m/z 247.0) + Dimethylamine (neutral loss). The resulting acylium ion is predicted to be the base peak or one of the most abundant fragments in the MS/MS spectrum.
- **Loss of Carbon Monoxide (CO):** The newly formed acylium ion can undergo a subsequent fragmentation by losing a neutral carbon monoxide molecule. This is a common fragmentation pathway for benzoyl cations.^[3]
 - [Acylium ion]⁺ (m/z 247.0) \rightarrow [5-Iodo-2-methylphenyl cation]⁺ (m/z 219.0) + CO (neutral loss).
- **Cleavage of the C-I Bond:** The carbon-iodine bond is significantly weaker than other bonds in the aromatic ring. While less common as an initial step compared to N-CO cleavage in ESI, fragmentation involving the iodine atom can occur. This could manifest as the loss of an iodine radical from the parent or fragment ions.
- **Minor Fragmentation Pathways:** Other less probable fragmentations could involve cleavages within the N,N-dimethyl group, though these are typically low-intensity ions. For N,N-dimethylbenzamide, key fragments are observed at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation), supporting the primary pathways of N-CO cleavage followed by CO loss.^[4]
^{[5][6]}

The predicted fragmentation cascade is visualized in the diagram below.



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Caption: Predicted ESI-MS/MS fragmentation of **5-Iodo-N,2-dimethylbenzamide**.

Comparative Analytical Methodologies

The choice of analytical technique is critical and depends on the specific research question, be it qualitative identification, quantitative analysis, or complete structural confirmation.

Feature	LC-MS/MS (ESI)	GC-MS (EI)	NMR Spectroscopy
Principle	Separation by liquid chromatography, soft ionization, and mass analysis of fragments.	Separation by gas chromatography, hard ionization, and mass analysis.	Nuclear spin transitions in a magnetic field.
Sample State	Solution/Liquid	Volatilized/Gas	Solution/Liquid
Fragmentation	Controlled, "soft" ionization leads to a prominent parent ion and predictable fragments.	Extensive, "hard" ionization provides a complex but highly reproducible fragmentation fingerprint.	No fragmentation; provides intact molecular structure information.
Sensitivity	Very high (pg to fg range)	High (pg to ng range)	Relatively low (µg to mg range)
Structural Info	Provides molecular weight and fragment masses, inferring structure.	Provides a fragmentation pattern that can be matched to libraries for identification.	Provides detailed atom connectivity and 3D structure.
Key Advantage	Ideal for non-volatile and thermally labile compounds; excellent for complex mixtures.	Excellent for volatile compounds; extensive, standardized libraries for compound matching. ^[5]	Unambiguous structure determination without standards.
Limitation	Isomers can be difficult to distinguish without chromatographic separation.	Requires derivatization for non-volatile compounds; thermal degradation can occur.	Lower sensitivity; complex spectra for large molecules or mixtures.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of **5-Iodo-N,2-dimethylbenzamide**. It is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

- Objective: To prepare a clean sample at an appropriate concentration for LC-MS analysis.
- Procedure:
 - Prepare a 1 mg/mL stock solution of **5-Iodo-N,2-dimethylbenzamide** in methanol.
 - Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
 - Filter the final solutions through a 0.22 µm syringe filter to remove any particulates.

Liquid Chromatography (LC) Conditions

- Objective: To achieve chromatographic separation of the analyte from any impurities.
- Parameters:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of small aromatic compounds.[7]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5% to 95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95% to 5% B

- 12.1-15 min: 5% B (Re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

- Objective: To optimize the detection and fragmentation of the target analyte.
- Parameters:
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode.
 - Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS or MS2).
 - MS1 Scan Range: m/z 100-400.
 - MS2 Parameters:
 - Precursor Ion: m/z 276.1
 - Collision Energy: Ramped (e.g., 15-40 eV) to observe the formation of different fragments. Optimization is key.
 - Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 350 °C
 - Nebulizing Gas Flow: Instrument dependent, typically Nitrogen.[8]

The workflow for this analytical process is illustrated below.



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